(4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol
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Overview
Description
(4-Amino-3,3-dimethyl-2-oxabicyclo[211]hexan-1-yl)methanol is a bicyclic compound with a unique structure that includes an amino group, a hydroxyl group, and a bicyclic ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular preparation of 1,2-disubstituted bicyclo[2.1.1]hexane modules, which can be further derivatized through numerous transformations .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted compounds with various functional groups.
Scientific Research Applications
(4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex molecules and new chemical entities.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or modulating their activity. The bicyclic structure provides stability and specificity in these interactions.
Comparison with Similar Compounds
Similar Compounds
- (3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanol
- (4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol
Uniqueness
(4-Amino-3,3-dimethyl-2-oxabicyclo[211]hexan-1-yl)methanol is unique due to its specific combination of functional groups and bicyclic structure This uniqueness allows for distinct chemical reactivity and biological activity compared to other similar compounds
Properties
IUPAC Name |
(4-amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6(2)8(9)3-7(4-8,5-10)11-6/h10H,3-5,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBLOZUACCSMID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CC(C2)(O1)CO)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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